

# chemical and physical properties of Ganoderenic acid H

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## Compound of Interest

Compound Name: *Ganoderenic acid H*

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## An In-depth Technical Guide to Ganoderenic Acid H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Ganoderenic acid H**, a bioactive triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. It includes detailed experimental protocols for its extraction, purification, and analysis, as well as for key biological assays demonstrating its anti-cancer properties. The information is presented to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical and Physical Properties

**Ganoderenic acid H**, with the CAS number 98665-19-1, is a highly oxygenated lanostane-type triterpenoid.<sup>[1][2]</sup> Its chemical structure and properties are summarized below.

Property	Value	Reference
Systematic Name	12 $\beta$ -(acetoxy)-3 $\beta$ -hydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid	<a href="#">[1]</a>
Molecular Formula	C <sub>32</sub> H <sub>44</sub> O <sub>9</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	572.69 g/mol	<a href="#">[2]</a>
Appearance	Yellow powder	<a href="#">[3]</a>
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	<a href="#">[4]</a> <a href="#">[5]</a>
Purity	Typically >98% (HPLC)	<a href="#">[3]</a>
Storage	Store at -20°C, protected from light.	<a href="#">[2]</a>

Note: While a specific melting point for **Ganoderenic acid H** is not readily available in the cited literature, similar ganoderic acids have reported melting points in the range of 200-230°C.

## Spectral Data

The structural elucidation of **Ganoderenic acid H** is confirmed through various spectroscopic techniques.

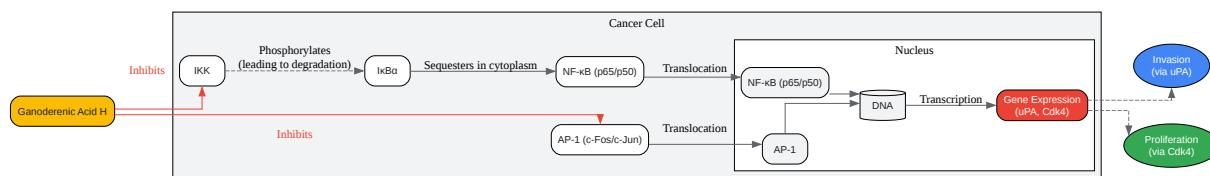
Technique	Data	Reference
<sup>1</sup> H-NMR & <sup>13</sup> C-NMR	Spectra are consistent with the assigned structure.	<a href="#">[3]</a>
Mass Spectrometry (MS)	The mass spectrum confirms the molecular weight.	<a href="#">[6]</a>
UV $\lambda$ max	255 nm	<a href="#">[1]</a>

## Biological Activity: Anti-Cancer Properties

**Ganoderenic acid H** has demonstrated potent anti-cancer activity, particularly against breast cancer cells. Research has shown that it suppresses cell growth and invasive behavior by modulating key signaling pathways.<sup>[5]</sup>

## Mechanism of Action: Modulation of AP-1 and NF-κB Signaling

**Ganoderenic acid H** exerts its anti-cancer effects by inhibiting the transcription factors AP-1 and NF-κB. This inhibition leads to the downregulation of proteins involved in cell cycle progression and metastasis.



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*Modulation of NF-κB and AP-1 signaling pathways by **Ganoderenic Acid H**.*

## Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and biological evaluation of **Ganoderenic acid H**.

## Extraction and Purification of Ganoderenic Acid H from *Ganoderma lucidum*

This protocol describes a general method for the extraction and purification of **Ganoderenic acid H** from the fruiting bodies of *Ganoderma lucidum*.

#### 1. Preparation of Fungal Material:

- Dry the fresh or frozen fruiting bodies of *Ganoderma lucidum* in an oven at a temperature not exceeding 60°C.
- Grind the dried fruiting bodies into a fine powder (40-60 mesh) to increase the surface area for extraction.

#### 2. Solvent Extraction:

- Macerate the powdered *Ganoderma lucidum* with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.
- Filter the extract through cheesecloth and then filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

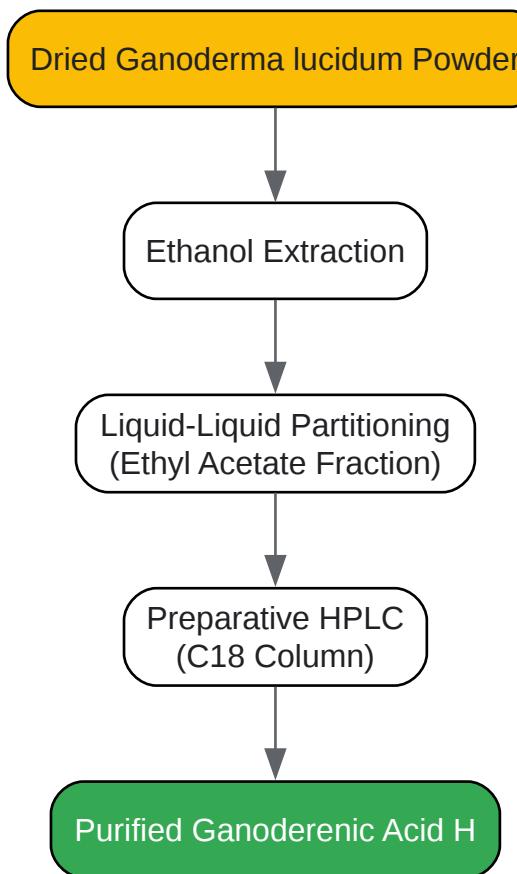
#### 3. Liquid-Liquid Partitioning:

- Suspend the crude ethanol extract in water.
- Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. Ganoderenic acids are typically found in the ethyl acetate fraction.

#### 4. Chromatographic Purification (HPLC):

- Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).[\[7\]](#)
- Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A). A typical gradient might be:
  - 0-10 min, 20% B

- 10-40 min, 20-80% B
- 40-50 min, 80-100% B
- 50-60 min, 100% B
- Flow Rate: 2.0 mL/min.
- Detection: UV at 252 nm.
- Fraction Collection: Collect fractions based on the retention time of **Ganoderenic acid H**, as determined by analytical HPLC.
- Purity Assessment: Analyze the collected fractions by analytical HPLC to determine the purity. Pool the fractions with high purity (>98%) and remove the solvent under vacuum.



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*General workflow for the extraction and purification of **Ganoderenic Acid H**.*

## Biological Assays

The following are detailed protocols for assessing the anti-cancer effects of **Ganoderenic acid H** on a human breast cancer cell line, such as MDA-MB-231.

### 1. Cell Proliferation (MTT) Assay:

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Materials:

- MDA-MB-231 cells
- DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **Ganoderenic acid H** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

- Procedure:

- Seed MDA-MB-231 cells in a 96-well plate at a density of  $5 \times 10^3$  cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Ganoderenic acid H** (e.g., 0, 10, 25, 50, 100  $\mu\text{M}$ ) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- After the incubation period, add 10  $\mu\text{L}$  of MTT solution to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

## 2. Cell Migration (Wound Healing) Assay:

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

- Materials:

- MDA-MB-231 cells
- 6-well plates
- Sterile 200 µL pipette tip
- PBS
- Microscope with a camera

- Procedure:

- Seed MDA-MB-231 cells in 6-well plates and grow to form a confluent monolayer.
- Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
- Wash the wells with PBS to remove detached cells.
- Replace the PBS with a fresh medium containing various concentrations of **Ganoderenic acid H** (e.g., 0, 25, 50 µM).
- Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).
- Measure the width of the wound at different time points to quantify cell migration.

### 3. Western Blot Analysis for NF-κB Pathway Proteins:

This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.

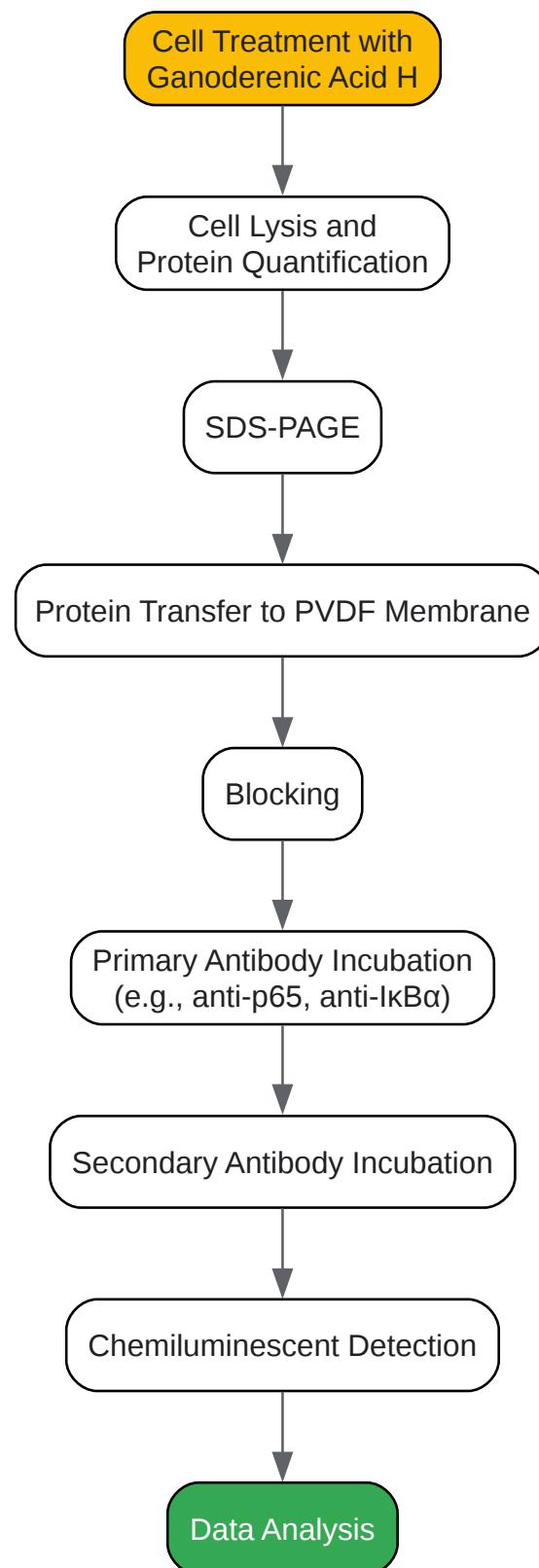
- Materials:

- MDA-MB-231 cells
- **Ganoderenic acid H**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

- Procedure:

- Treat MDA-MB-231 cells with **Ganoderenic acid H** for the desired time.
- Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL reagent and an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control like  $\beta$ -actin.



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*Workflow for Western Blot analysis of NF-κB pathway proteins.*

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